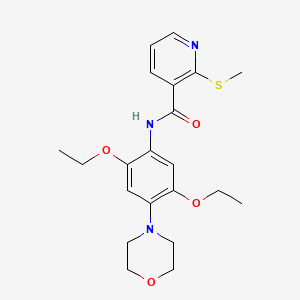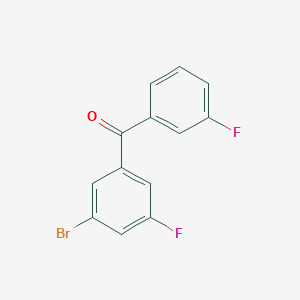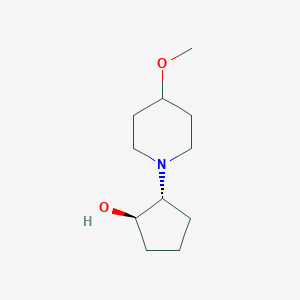
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide and an appropriate oxidizing agent under controlled conditions.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with aniline or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming reduced thiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole and thiadiazole derivatives, which can exhibit different biological activities.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, inhibiting its replication and transcription, while the thiadiazole ring can interfere with enzyme activity, leading to cell death. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Benzimidazole Derivatives: Compounds like 2-(2-pyridinyl)benzimidazole and 5,6-dimethyl-1H-benzimidazole.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness: The uniqueness of 5-(1H-benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine lies in its combined structural features of benzimidazole and thiadiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C16H13N5S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
5-(benzimidazol-1-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)18-16-20-19-15(22-16)10-21-11-17-13-8-4-5-9-14(13)21/h1-9,11H,10H2,(H,18,20) |
InChIキー |
ANSBQMJWWKUEBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CN3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)

![4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)


![Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate](/img/structure/B13355902.png)
![6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355916.png)



![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)

![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355960.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B13355961.png)
